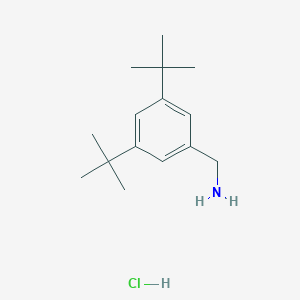

Benzenemethanamine, 3,5-bis(1,1-dimethylethyl)-, hydrochloride (1:1)

Description

Benzenemethanamine, 3,5-bis(1,1-dimethylethyl)-, hydrochloride (1:1) (CAS: 140401-56-5) is a tertiary amine hydrochloride derivative characterized by a benzene ring substituted with two tert-butyl groups at the 3,5-positions and an aminomethyl group. Key properties include:

- Molecular formula: C₁₅H₂₆ClN

- Molecular weight: 255.83 g/mol

- Structure: The tert-butyl groups confer steric bulk and electron-donating effects, which influence reactivity and interactions with biological targets.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3,5-ditert-butylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N.ClH/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6;/h7-9H,10,16H2,1-6H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOBEFPUMUXWHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)CN)C(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60769883 | |

| Record name | 1-(3,5-Di-tert-butylphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60769883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140401-56-5 | |

| Record name | Benzenemethanamine, 3,5-bis(1,1-dimethylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140401-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Di-tert-butylphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60769883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 3,5-bis(1,1-dimethylethyl)-, hydrochloride (1:1) typically involves the reaction of benzenemethanamine with tert-butyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution at the 3 and 5 positions of the benzene ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process includes the careful control of reaction parameters such as temperature, pressure, and reaction time to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 3,5-bis(1,1-dimethylethyl)-, hydrochloride (1:1) can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Benzenemethanamine, 3,5-bis(1,1-dimethylethyl)-, hydrochloride (1:1) has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 3,5-bis(1,1-dimethylethyl)-, hydrochloride (1:1) involves its interaction with specific molecular targets. The tert-butyl groups enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, salt forms, or functional groups.

Substituent Variations

Functional Group and Salt Comparisons

Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound improves water solubility compared to its free base, similar to Benzydamine hydrochloride .

- Steric Effects : The 3,5-tert-butyl groups create steric hindrance, reducing nucleophilic attack rates compared to analogs with smaller substituents (e.g., methoxy) .

- Thermal Stability: Compounds with tert-butyl substituents (e.g., 3,5-bis(1,1-dimethylethyl)-phenol) exhibit high thermal stability, suggesting similar resilience in the target compound .

Q & A

Q. Critical parameters :

- Temperature control (0–5°C for alkylation to avoid over-substitution).

- Stoichiometric precision (excess tert-butyl groups may lead to di/tri-substituted byproducts).

- Purification : Recrystallization from ethanol/water mixtures improves purity (>99% by HPLC) .

How can gas chromatography (GC) be optimized for quantifying this compound alongside excipients like methylparaben?

Answer:

GC with a non-polar stationary phase (e.g., OV-17) is suitable but requires optimization to resolve co-eluting peaks:

- Column selection : High-resolution capillary columns (30 m × 0.25 mm ID, 0.25 µm film thickness).

- Temperature programming : Start at 100°C (2 min), ramp at 10°C/min to 280°C.

- Sample preparation : Liquid-liquid extraction with chloroform to isolate the analyte from hydrophilic excipients.

Q. Validation metrics :

- Precision : RSD <2% for retention time reproducibility.

- Accuracy : Spike recovery rates of 98–102% in simulated formulations .

Which spectroscopic techniques are most effective for structural elucidation, and what key signals confirm the tert-butyl groups?

Answer:

- ¹H NMR : Singlets at δ 1.3–1.4 ppm for 18 equivalent protons in tert-butyl groups.

- ¹³C NMR : Peaks at ~29 ppm (CH₃) and ~34 ppm (quaternary C) confirm tert-butyl substitution.

- IR : N-H stretching (~2500–3000 cm⁻¹) for the amine hydrochloride.

- MS (ESI+) : Molecular ion [M-Cl]⁺ at m/z 264.2 (calculated for C₁₅H₂₈N⁺) .

How should researchers address stability data discrepancies under varying pH conditions?

Q. Methodological approach :

- Accelerated stability studies : Expose the compound to buffers at pH 1.2 (simulated gastric fluid), 4.5, and 7.4 (phosphate buffer) at 40°C/75% RH.

- Analytical monitoring : Use HPLC with a C18 column (UV detection at 254 nm) to track degradation.

- Statistical analysis : Apply ANOVA to compare degradation rates across pH levels.

Q. Key findings :

- Degradation is pH-dependent, with maximal stability at pH 4.5 (t₉₀ >12 months). Acidic conditions (pH 1.2) accelerate hydrolysis of the amine group .

What solubility and partitioning properties influence formulation strategies?

Q. Data :

| Solvent | Solubility (mg/mL) | LogP (calculated) |

|---|---|---|

| Water | 12.5 ± 0.3 | 3.8 |

| Ethanol | 85.2 ± 2.1 | - |

| Dichloromethane | 45.6 ± 1.8 | - |

Q. Implications :

- Hydrochloride salt enhances aqueous solubility, favoring oral solid dosage forms.

- High LogP suggests potential for lipid-based delivery systems .

What advanced strategies reduce interference from structurally related impurities in HPLC?

Q. Strategies :

- Orthogonal methods : Pair reversed-phase HPLC (C18) with HILIC to separate polar impurities.

- Ion-pair chromatography : Add 10 mM heptafluorobutyric acid to improve peak symmetry.

- MS detection : Use high-resolution Q-TOF to differentiate impurities by exact mass .

How are degradation pathways and products characterized under oxidative stress?

Q. Protocol :

- Forced degradation : Treat with 3% H₂O₂ at 60°C for 24 hours.

- LC-MS analysis : Identify major degradants (e.g., N-oxide derivative at m/z 280.1).

- Mechanistic insight : Tert-butyl groups inhibit ring oxidation, but the amine moiety is susceptible to oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.